Pyridoxine
Overview
Description
Pyridoxine, also known as vitamin B6, is an essential nutrient found in a variety of foods. It is involved in the metabolism of proteins, carbohydrates, and fats, and plays a role in the synthesis of neurotransmitters. It is also involved in the formation of hemoglobin, the red blood cell protein that carries oxygen throughout the body. Pyridoxine is essential for normal growth and development, and is necessary for the proper functioning of the nervous system. It is also involved in the breakdown of homocysteine, an amino acid that can be toxic in high levels.
Scientific research applications
Neurological Applications
- Pyridoxine shows promise in neurology, particularly in treating conditions like seizures, chronic pain, and depression. It may enhance the efficacy of medications for these conditions and offer therapeutic options due to its ability to raise serotonin levels. Small studies indicate mixed success but suggest its potential use in behavioral disorders and neurologic complications like peripheral neuropathy (Bernstein, 1990).
Toxicology and Antidote Use
- In clinical toxicology, pyridoxine is utilized as an antidote for certain acute intoxications, including isoniazid overdose and specific types of mushroom poisoning. It's recommended for improving the conversion of glyoxylic acid into glycine in ethylene glycol poisoning (Lheureux, Penaloza, & Gris, 2005).
Peripheral Neuropathy
- Pyridoxine-induced peripheral neuropathy, a significant neurologic complication, can be improved behaviorally and physiologically through Glutamate Carboxypeptidase II (GCP II) inhibition. This finding is significant for treating neuropathy induced by long-term and high-dose usage of pyridoxine (Potter, Wozniak, Callizot, & Slusher, 2014).
Veterinary Medicine
- In veterinary medicine, pyridoxine hydrochloride has been used in the treatment of pseudopregnancy in female dogs, demonstrating its versatility and safety in animal health applications (da Silva, Guedes, Silva, & Snoeck, 2021).
Hormonal Effects
- Pyridoxine has shown to influence hormone release, specifically inducing significant rises in growth hormone levels and decreasing plasma prolactin in healthy subjects. This suggests a potential hypothalamic dopaminergic effect of pyridoxine (Delitala, Masala, Alagna, & Devilla, 1976).
Child Behavioral Disorders
- Its application in pediatric medicine includes add-on treatment for controlling behavioral adverse effects induced by certain medications like levetiracetam in children, demonstrating its potential in managing drug-induced behavioral issues (Marino, Vitaliti, Marino, Pavone, Provvidenti, Romano, & Falsaperla, 2018).
Autism and Developmental Disorders
- High-dose pyridoxine and magnesium administration in children with autistic disorder has been studied, but the results suggest no significant clinical effectiveness in ameliorating autistic behaviors (Findling, Maxwell, Scotese-Wojtila, Huang, Yamashita, & Wiznitzer, 1997).
Environmental Toxicology
- Pyridoxine's role in environmental toxicology includes mitigating the negative effects of endosulfan exposure in fish, indicating its potential use in ameliorating environmental toxin impacts (Akhtar, Pal, Sahu, Ciji, & Gupta, 2012).
properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHXLLTXMVWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-56-0 (hydrochloride) | |
Record name | Pyridoxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065236 | |
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DSSTOX Substance ID |
DTXSID4023541 | |
Record name | Pyridoxine | |
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Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS], Solid | |
Record name | Pyridoxine | |
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Record name | Pyridoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |
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Solubility |
79 mg/mL | |
Record name | Pyridoxine | |
Source | DrugBank | |
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Record name | Pyridoxine | |
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Vapor Pressure |
0.00000028 [mmHg] | |
Record name | Pyridoxine | |
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Mechanism of Action |
Vitamin B6 is the collective term for a group of three related compounds, pyridoxine (PN), pyridoxal (PL) and pyridoxamine (PM), and their phosphorylated derivatives, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Although all six of these compounds should technically be referred to as vitamin B6, the term vitamin B6 is commonly used interchangeably with just one of them, pyridoxine. Vitamin B6, principally in its biologically active coenzyme form pyridoxal 5'-phosphate, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA). | |
Record name | Pyridoxine | |
Source | DrugBank | |
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Product Name |
Pyridoxine | |
CAS RN |
65-23-6 | |
Record name | Pyridoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-23-6 | |
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Record name | Pyridoxine [INN:BAN] | |
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Record name | Pyridoxine | |
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Record name | pyridoxine | |
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Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- | |
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Record name | Pyridoxine | |
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Record name | Pyridoxine | |
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Record name | PYRIDOXINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2JZ1BI6Z | |
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Record name | Pyridoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |
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Melting Point |
159-162 °C, 159 - 162 °C | |
Record name | Pyridoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00165 | |
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Record name | Pyridoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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